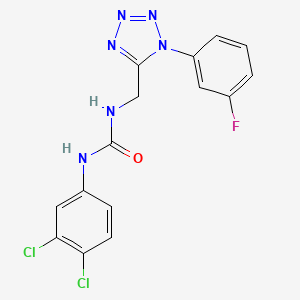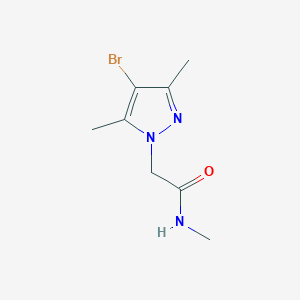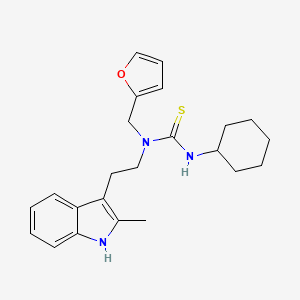![molecular formula C19H16ClN3O3S B2529455 N-(4-氯苯基)-2-[4-(2-甲氧基苯基)-3-氧代吡嗪-2-基]硫代乙酰胺 CAS No. 899759-40-1](/img/structure/B2529455.png)
N-(4-氯苯基)-2-[4-(2-甲氧基苯基)-3-氧代吡嗪-2-基]硫代乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a derivative of 1,3,4-oxadiazole, which is known for its potential antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate anti-enzymatic potential . The compound is synthesized through a series of reactions starting from a precursor, typically an aromatic organic acid, which is converted into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols . The final step involves the reaction of these thiols with N-substituted-2-bromoacetamides to yield the target compound .
Synthesis Analysis
The synthesis of related compounds involves a multi-step process. Starting with 4-chlorophenoxyacetic acid, esterification is performed, followed by treatment with hydrazine hydrate to yield a hydrazide. A ring closure reaction with carbon disulfide and alcoholic potassium hydroxide produces a 1,3,4-oxadiazole-2-thiol. Subsequent substitution at the thiol position with electrophiles, such as N-substituted-2-bromoacetamides, in the presence of a polar aprotic solvent and LiH, yields various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H-NMR, and EI-MS. These analyses confirm the substitutions on the 1,3,4-oxadiazole-2-thiol core . Additionally, vibrational spectroscopic signatures have been obtained for similar molecules, and the effect of rehybridization and hyperconjugation on the dimer molecule has been studied using quantum computational approaches .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied extensively. For instance, the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents leads to the formation of various derivatives, which have been characterized by X-ray crystallography . These reactions are crucial for the formation of the core structure that is essential for the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their synthesis and molecular structure. The synthesized derivatives have shown potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme . The vibrational spectroscopic analysis and quantum computational approach provide insights into the stability of the molecule, intermolecular contacts, and the nature of intramolecular interactions . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated for similar molecules .
科学研究应用
计算和药理学潜力
一项研究重点介绍了新型衍生物的计算和药理学评估,包括结构上与 N-(4-氯苯基)-2-[4-(2-甲氧基苯基)-3-氧代吡嗪-2-基]硫代乙酰胺相关的化合物。评估了这些化合物的毒性、肿瘤抑制作用、抗氧化、镇痛和抗炎潜力。结构相似的化合物 a3 在所有检测中均表现出结合和中度抑制作用,表明其作为多功能药理学剂的潜力 (M. Faheem, 2018).
抗癌活性
另一项研究合成了一系列与本化合物密切相关的 4-芳基磺酰基-1,3-恶唑,并评估了它们的抗癌活性。值得注意的是,一种化合物对某些癌细胞系表现出很高的活性,表明这些衍生物具有潜在的抗癌功效 (Volodymyr Zyabrev 等,2022).
抗病毒和抗菌剂
对与 N-(4-氯苯基)-2-[4-(2-甲氧基苯基)-3-氧代吡嗪-2-基]硫代乙酰胺相关的磺酰胺衍生物的合成和抗病毒活性的研究揭示了具有抗烟草花叶病毒活性的化合物,突出了它们作为抗病毒剂的潜力 (陈卓等,2010)。此外,对磺胺类衍生物的研究显示出抗菌特性,表明这些化合物可以作为开发新的抗菌剂的基础 (M. Lahtinen 等,2014).
酶抑制
由衍生物合成的化合物,包括 5-取代-1,3,4-恶二唑-2 基-N-(2-甲氧基-5-氯苯基)-2-硫代乙酰胺,被发现对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和脂氧合酶 (LOX) 等酶表现出显着的抑制作用,表明它们治疗相关疾病的潜力 (A. Rehman 等,2013).
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-16-5-3-2-4-15(16)23-11-10-21-18(19(23)25)27-12-17(24)22-14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVDUNSLAPCGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)

![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)
![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)
![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)



![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)